Benzenamine, 2-nitro-4-(4-nitrophenoxy)-
Overview
Description
Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is an organic compound with the molecular formula C12H9N3O5 It is a derivative of benzenamine, where the amine group is substituted with nitro groups and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- typically involves the nitration of benzenamine derivatives. One common method includes the reaction of 2-nitrobenzenamine with 4-nitrophenol in the presence of a suitable catalyst and under controlled temperature conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reactants are mixed in specific ratios and subjected to high temperatures and pressures to achieve optimal yields. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: Benzenamine, 2-nitro-4-(4-nitrophenoxy)- can undergo oxidation reactions, where the nitro groups may be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: This compound can be reduced to form amines or hydroxylamines, depending on the reducing agents and conditions used.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 2-nitro-4-(4-nitrophenoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-nitro-4-(4-nitrophenoxy)- involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules. The nitrophenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- Benzenamine, 2-nitro-4-(4-nitrophenoxy)-
- Benzenamine, 2-nitro-4-(4-methoxyphenoxy)-
- Benzenamine, 2-nitro-4-(4-chlorophenoxy)-
Comparison: Benzenamine, 2-nitro-4-(4-nitrophenoxy)- is unique due to the presence of both nitro and nitrophenoxy groups, which confer distinct chemical and physical properties. Compared to its analogs with different substituents (e.g., methoxy or chloro groups), it may exhibit different reactivity, solubility, and biological activity. The nitro groups enhance its electron-withdrawing capability, making it more reactive in certain chemical reactions.
Properties
IUPAC Name |
2-nitro-4-(4-nitrophenoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c13-11-6-5-10(7-12(11)15(18)19)20-9-3-1-8(2-4-9)14(16)17/h1-7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIDSVMFMCEQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476209 | |
Record name | Benzenamine, 2-nitro-4-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40257-56-5 | |
Record name | Benzenamine, 2-nitro-4-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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